Desacetylcefotaxime

Catalog No.
S525685
CAS No.
66340-28-1
M.F
C14H15N5O6S2
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcefotaxime

CAS Number

66340-28-1

Product Name

Desacetylcefotaxime

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-RWFJUVPESA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Solubility

Soluble in DMSO

Synonyms

deacetylcefotaxime, desacetylcefotaxime, desacetylcefotaxime, monosodium salt, desacetylcefotaxime, monosodium salt, (6R-trans)-isomer

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Description

The exact mass of the compound Desacetylcefotaxime is 413.0464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Spontaneous Bacterial Peritonitis

Optimal Dosing in Critically Ill Pediatric Patients

Action of β-lactamases on Desacetylcefotaxime

Antibacterial Activity of Desacetylcefotaxime

Treatment of Spontaneous Bacterial Peritonitis with Lower Doses or Shorter Treatment Duration

Synergistic Action with Cefotaxime

Treatment of Cirrhotic Patients with Ascites

Desacetylcefotaxime is a significant metabolite of cefotaxime, a third-generation cephalosporin antibiotic. It is formed primarily in the liver and has a broad antibacterial spectrum, although its efficacy is notably weaker than that of its parent compound, cefotaxime. Desacetylcefotaxime retains some antibacterial activity, making it relevant in the pharmacological context of treating bacterial infections, particularly those caused by gram-negative organisms .

Desacetylcefotaxime, like other cephalosporins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for constructing the bacterial cell wall []. This binding disrupts the synthesis of the peptidoglycan layer, weakening the cell wall and leading to bacterial death [].

Interestingly, research suggests that desacetylcefotaxime might have a broader spectrum of activity against certain bacteria compared to cefotaxime []. This enhanced activity could be due to improved penetration into specific bacterial compartments or variations in PBP binding affinity [].

Desacetylcefotaxime is produced through the hydrolysis of cefotaxime. The primary chemical reaction involves the removal of an acetyl group from cefotaxime, leading to the formation of desacetylcefotaxime. This reaction can occur under various conditions, including acidic and alkaline environments. Additionally, desacetylcefotaxime can undergo further transformations to form desacetylcefotaxime lactone, particularly in acidic conditions .

The synthesis of desacetylcefotaxime primarily occurs through the metabolic conversion of cefotaxime in the liver. In laboratory settings, desacetylcefotaxime can also be synthesized through chemical hydrolysis of cefotaxime under controlled conditions. This process typically involves adjusting pH levels and using specific solvents to facilitate the reaction .

Research indicates that desacetylcefotaxime may exhibit synergistic effects when combined with other antibiotics against certain bacterial strains. Its stability against various beta-lactamases enhances its potential as a co-administered agent alongside other antimicrobial therapies . Studies have shown that monitoring the levels of desacetylcefotaxime can be essential for assessing therapeutic efficacy and safety during treatment with cefotaxime .

Desacetylcefotaxime shares structural and functional similarities with other cephalosporins and beta-lactam antibiotics. Below are some comparable compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
CeftriaxoneHighBroad-spectrumLonger half-life than cefotaxime
CeftazidimeHighBroad-spectrumEnhanced activity against Pseudomonas aeruginosa
CephalexinModerateGram-positive focusFirst-generation cephalosporin
DesacetylceftriaxoneHighWeaker than ceftriaxoneDirect metabolite of ceftriaxone

Desacetylcefotaxime's uniqueness lies in its specific metabolic origin from cefotaxime and its distinct pharmacokinetic profile compared to other cephalosporins. While it shares similarities with these compounds, its reduced potency and specific metabolic pathways set it apart in clinical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

413.04637556 g/mol

Monoisotopic Mass

413.04637556 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6E65O1Y1P8

Other CAS

66340-28-1

Dates

Modify: 2023-08-15
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2: Boccazzi A, Tonelli P, Bellosta C, Careddu P. Clinical and pharmacological evaluation of a modified cefotaxime bid regimen versus traditional tid in pediatric lower respiratory tract infections. Diagn Microbiol Infect Dis. 1998 Dec;32(4):265-72. PubMed PMID: 9934543.
3: Jones RN, Marshall SA, Grimm H. Antimicrobial interactions (synergy) of teicoplanin with two broad-spectrum drugs (cefotaxime, ofloxacin) tested against gram-positive isolates from Germany and the United States. Diagn Microbiol Infect Dis. 1997 Oct;29(2):87-94. PubMed PMID: 9368084.
4: Doit C, Barre J, Cohen R, Bonacorsi S, Bourrillon A, Bingen EH. Bactericidal activity against intermediately cephalosporin-resistant Streptococcus pneumoniae in cerebrospinal fluid of children with bacterial meningitis treated with high doses of cefotaxime and vancomycin. Antimicrob Agents Chemother. 1997 Sep;41(9):2050-2. PubMed PMID: 9303415; PubMed Central PMCID: PMC164066.
5: Friedland IR, Klugman KP. Cerebrospinal fluid bactericidal activity against cephalosporin-resistant Streptococcus pneumoniae in children with meningitis treated with high-dosage cefotaxime. Antimicrob Agents Chemother. 1997 Sep;41(9):1888-91. PubMed PMID: 9303379; PubMed Central PMCID: PMC164030.
6: Barry AL, Brown SD, Novick WJ. Criteria for testing the susceptibility of Streptococcus pneumoniae to cefotaxime and its desacetyl metabolite using 1 microgram or 30 micrograms cefotaxime disks. Eur J Clin Microbiol Infect Dis. 1995 Aug;14(8):724-6. PubMed PMID: 8565996.
7: Kearns GL, Young RA. Pharmacokinetics of cefotaxime and desacetylcefotaxime in the young. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):97-104. Review. PubMed PMID: 7587057.
8: Turnidge JD. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):57-69. Review. PubMed PMID: 7587052.
9: Patel KB, Nicolau DP, Nightingale CH, Quintiliani R. Pharmacokinetics of cefotaxime in healthy volunteers and patients. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):49-55. PubMed PMID: 7587050.
10: Jones RN. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):19-33. Review. PubMed PMID: 7587039.
11: Cormican MG, Erwin ME, Jones RN. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):119-23. PubMed PMID: 7587024.
12: Jenkins SG, Lewis JW. Synergistic interaction between ofloxacin and cefotaxime against common clinical pathogens. Infection. 1995 May-Jun;23(3):154-61. Erratum in: Infection 1995 Jul-Aug;23(4):245. PubMed PMID: 7499004.
13: Dyke JW, Angones D, Bhakta D, Tenjarla G, Kumar A. Antimicrobial activity of new antibiotics against bacterial isolates from a community hospital. Chemotherapy. 1993 Sep-Oct;39(5):315-21. PubMed PMID: 8370322.
14: Gardner SY, Sweeney RW, Divers TJ. Pharmacokinetics of cefotaxime in neonatal pony foals. Am J Vet Res. 1993 Apr;54(4):576-9. PubMed PMID: 8484578.
15: White RL, Kays MB, Friedrich LV, Del Bene VE. Impact of different statistical methodologies on the evaluation of the in-vitro MICs for Bacteroides fragilis of selected cephalosporins and cephamycins. J Antimicrob Chemother. 1993 Jan;31(1):57-64. PubMed PMID: 8444675.
16: Canawati HN. A reassessment of the activity of the third-generation cephalosporins against anaerobes and Staphylococcus aureus. Am J Surg. 1992 Oct;164(4A Suppl):24S-27S. PubMed PMID: 1443357.
17: Kamnev IuV, Manuĭlov KK, Orlov VA, Sokolova VI. [Pharmacokinetics of cefotaxime and desacetylcefotaxime in the blood serum and bronchial secretion in patients with chronic bronchitis after administration of a single 24-hour dose]. Antibiot Khimioter. 1991 Oct;36(10):42-4. Russian. PubMed PMID: 1805696.
18: Vallée F, LeBel M. Comparative study of pharmacokinetics and serum bactericidal activity of ceftizoxime and cefotaxime. Antimicrob Agents Chemother. 1991 Oct;35(10):2057-64. PubMed PMID: 1759827; PubMed Central PMCID: PMC245326.
19: Ko RJ, Sattler FR, Nichols S, Akriviadis E, Runyon B, Appleman M, Cohen JL, Koda RT. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. Antimicrob Agents Chemother. 1991 Jul;35(7):1376-80. PubMed PMID: 1929296; PubMed Central PMCID: PMC245175.
20: Mandell LA, Afnan M. Synergistic killing of gram-negative bacilli by cefotaxime, its desacetyl metabolite and human polymorphonuclear neutrophils. J Antimicrob Chemother. 1991 Jun;27(6):817-28. PubMed PMID: 1938688.

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